2,2,2-trideuterioacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetonitrile can be synthesized by the deuteration of acetonitrile. One common method involves the exchange of hydrogen atoms in acetonitrile with deuterium atoms using deuterium oxide (D₂O) in the presence of a catalyst . The reaction typically occurs under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas or deuterium oxide and specialized reactors to facilitate the exchange reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trideuterioacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group (CN) is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly in the presence of catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide (NaCN) and potassium cyanide (KCN) under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nitriles, while addition reactions can produce complex organic compounds .
Scientific Research Applications
2,2,2-Trideuterioacetonitrile is widely used in scientific research, particularly in:
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: The compound aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where isotopic labeling is required
Mechanism of Action
The primary mechanism by which 2,2,2-trideuterioacetonitrile exerts its effects is through isotopic substitution. The presence of deuterium atoms instead of hydrogen atoms alters the vibrational frequencies of the molecule, which can influence reaction rates and pathways. This isotopic effect is particularly useful in NMR spectroscopy, where it reduces background noise and enhances signal clarity .
Comparison with Similar Compounds
Acetonitrile (CH₃CN): The non-deuterated form of 2,2,2-trideuterioacetonitrile.
Deuterated Solvents: Other deuterated solvents like deuterium oxide (D₂O), deuterated chloroform (CDCl₃), and deuterated methanol (CD₃OD) are used in NMR spectroscopy
Uniqueness: this compound is unique due to its specific application in NMR spectroscopy. Its high isotopic purity and minimal interference with sample signals make it an invaluable tool for chemists and researchers. Compared to other deuterated solvents, it offers a distinct advantage in analyzing compounds with cyano groups .
Properties
CAS No. |
62663-01-8 |
---|---|
Molecular Formula |
C2H3N |
Molecular Weight |
45.063 g/mol |
IUPAC Name |
2,2,2-trideuterioacetonitrile |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1+1D3 |
InChI Key |
WEVYAHXRMPXWCK-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C#N |
Canonical SMILES |
CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.